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Compound of Interest

Compound Name:
(5-(3-Chlorophenyl)oxazol-4-

YL)methanol

CAS No.: 1020252-88-3

Cat. No.: B1462894

Get Quote

Executive Summary
This guide provides a comprehensive analytical framework for the identification and purity

assessment of (5-(3-Chlorophenyl)oxazol-4-yl)methanol. As a 4,5-disubstituted oxazole, this

compound presents unique spectroscopic signatures—specifically the diagnostic C2-proton

singlet in ^1H NMR and the characteristic chlorine isotope pattern in Mass Spectrometry. This

document synthesizes theoretical chemical shift data with empirical trends from structural

analogs to establish a rigorous validation protocol.

Chemical Context & Synthesis
Understanding the synthetic origin of the analyte is essential for anticipating impurities. This

compound is typically accessed via the cyclization of 3-chlorobenzoyl derivatives or the

reduction of the corresponding oxazole ester.
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IUPAC Name: (5-(3-Chlorophenyl)-1,3-oxazol-4-yl)methanol

Molecular Formula: C

H

ClNO

[1][2][3][4]

Molecular Weight: 209.63 g/mol [2][3][4][5]

Key Features:

Oxazole Core: Aromatic 5-membered ring containing O and N.[6]

3-Chlorophenyl: Meta-substituted aromatic ring at the 5-position.[7]

Hydroxymethyl: Polar handle at the 4-position, serving as a nucleophile for further

derivatization.

Synthesis & Impurity Profile (Workflow)
The following diagram outlines the standard synthetic logic and potential carry-over impurities

(e.g., unreduced ester).

3-Chlorobenzoyl Chloride

Intermediate:
Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Cyclization/Base

Isocyanoacetate

Target:
(5-(3-Chlorophenyl)oxazol-4-yl)methanol

Reduction

Impurity Check:
Unreacted Ester

(Check ~1720 cm-1)
Incomplete Rxn

LiAlH4 / THF

Click to download full resolution via product page

Figure 1: Standard synthetic route via ester reduction. Monitoring the disappearance of the

ester carbonyl stretch is a primary quality control checkpoint.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation. The data below assumes DMSO-d

as the solvent, which is preferred for its ability to solubilize polar hydroxymethyl compounds
and resolve hydroxyl protons.

^1H NMR (400 MHz, DMSO-d

) - Characteristic Signals
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Position

Chemical Shift
(

, ppm)

Multiplicity Integration

Assignment
Logic &
Diagnostic
Value

H-2 (Oxazole) 8.45 – 8.55 Singlet (s) 1H

Primary

Diagnostic. The

proton between

O and N is highly

deshielded. Its

presence as a

sharp singlet

confirms the

oxazole ring

formation.

Ar-H (2') 7.90 – 8.00 Singlet/Triplet 1H

The proton on

the phenyl ring

between the Cl

and the oxazole

attachment.

Ar-H (6') 7.75 – 7.85 Doublet (d) 1H

Adjacent to the

oxazole ring;

deshielded by

the heterocycle.

Ar-H (4', 5') 7.45 – 7.60 Multiplet (m) 2H

Overlapping

signals for the

meta and para

protons relative

to the oxazole.

-OH 5.10 – 5.30 Triplet (t) 1H Hydroxyl proton.

Appears as a

triplet if coupling

to the CH

is resolved
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(typical in dry

DMSO).

-CH

-
4.50 – 4.60 Doublet (d) 2H

Methylene

protons.

Collapses to a

singlet if D

O exchange is

performed.

^{13}C NMR (100 MHz, DMSO-d

)
Oxazole C-2: ~150-152 ppm (Deshielded, characteristic of C=N).

Oxazole C-5: ~145-148 ppm (Quaternary, attached to phenyl).

Oxazole C-4: ~135-138 ppm (Quaternary, attached to CH

OH).

Phenyl Carbons: ~133 ppm (C-Cl), 130 ppm, 128 ppm, 126 ppm, 124 ppm.

Aliphatic CH

: ~55-58 ppm.

Expert Insight: If the H-2 oxazole singlet is absent or shifted upfield (< 8.0 ppm), suspect ring

opening or incomplete cyclization.

Mass Spectrometry (MS)
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Mass spectrometry provides validation of the molecular formula and the specific halogen

substitution pattern.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

Molecular Ion: [M+H]

= 210.03 Da.[1]

Isotope Pattern Analysis
The presence of a single chlorine atom dictates a specific isotopic abundance that serves as a

fingerprint.

M (210): 100% relative abundance (

Cl).

M+2 (212): ~32% relative abundance (

Cl).

Validation Rule: An M/(M+2) ratio deviating significantly from 3:1 indicates contamination with

dechlorinated byproducts or non-halogenated impurities.

Fragmentation Pathway (ESI/MS-MS)
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Parent Ion [M+H]+
m/z 210/212

Loss of H2O
[M-18]+

- H2O

Loss of CH2OH
(Benzylic-like cleavage)

[M-31]+

- 31 Da

Ring Cleavage
(R-CN fragments)

High Energy

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway. The loss of the hydroxymethyl group (M-31) is a

common fragmentation event for this class of compounds.

Infrared Spectroscopy (FT-IR)
IR is particularly useful for verifying the functional group transformation (e.g., Ester

Alcohol).
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Wavenumber (cm

)
Vibration Mode Structural Assignment

3200 – 3400 (Broad) O-H Stretch
Alcohol group (Intermolecular

H-bonding).

3050 – 3100
C-H Stretch (sp

)

Aromatic/Heteroaromatic

protons.

1600 – 1620 C=N / C=C Stretch
Oxazole ring breathing and

phenyl ring skeletal vibrations.

1080 – 1095 Ar-Cl Stretch
Chlorophenyl handle (Specific

to meta-substitution).

1020 – 1050 C-O Stretch Primary alcohol (C-O-H).

Experimental Protocols
Protocol A: Sample Preparation for ^1H NMR

Solvent Selection: Use DMSO-d

(99.9% D) containing 0.03% TMS. Chloroform-d (CDCl

) may be used, but the hydroxyl proton often broadens or exchanges, complicating
integration.

Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

Filtration: If the solution is cloudy (indicating inorganic salts from the reduction step), filter

through a small plug of glass wool into the NMR tube.

Acquisition: Acquire at least 16 scans to resolve the satellite peaks of the aromatic region.

Protocol B: Purity Assessment Calculation
To calculate purity using the ^1H NMR spectrum (Internal Standard Method):

[1][8][9]
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Recommended Standard: Maleic acid or Dimethyl sulfone (traceable purity).

Target Signal: Use the Oxazole H-2 singlet (~8.5 ppm) for integration (

) as it is in a clear region free from aromatic overlap.
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Disclaimer: The spectroscopic values provided are predicted based on high-fidelity chemical
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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